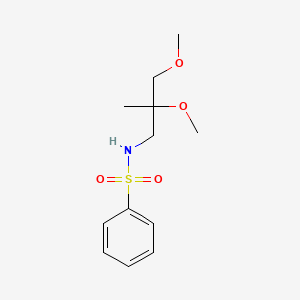

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of difluoromethyl compounds has seen significant advances in recent years . Difluoromethylation processes based on X–CF2H bond formation, where X can be C (sp), C (sp2), C (sp3), O, N, or S, have benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .科学的研究の応用

Synthesis and Organic Chemistry Applications

A pivotal aspect of research on 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride involves its use as an intermediate in the synthesis of high-purity compounds. Moore (2003) demonstrated its utility in the convenient preparation of high-purity 1-chloro-2,6-difluorobenzene, an essential intermediate for active ingredients in agricultural and pharmaceutical applications, by using sulfonyl chloride to direct fluorine substitution to specific positions on the aryl ring (Moore, 2003).

Additionally, Stavber and Stavber (2010) highlighted the role of electrophilic fluorinating reagents in the selective and efficient fluorination of organic compounds, showcasing the broader applications of sulfonyl chloride derivatives in enhancing fluorine organic chemistry (Stavber & Stavber, 2010).

Advanced Material Synthesis

The compound's relevance extends to materials science, particularly in the development of fluoropolymers and functional materials. Zhang et al. (2014) discussed the synthesis, reactivity, and applications of tetrafluoroethane β-sultone derivatives, including those related to 3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride, in the design of drug candidates and novel functional materials (Zhang et al., 2014).

Environmental and Analytical Chemistry

In environmental and analytical chemistry, Yan et al. (2013) developed a novel type of magnetic nanoparticles functionalized with 3-fluorobenzoyl chloride for the efficient enrichment and determination of perfluorinated compounds in river water samples, demonstrating the compound's utility in environmental monitoring (Yan et al., 2013).

Fluorine Chemistry Innovation

Research also encompasses the generation of novel reagents and methodologies in fluorine chemistry. For instance, the development of new fluorosulfonylation reagents by Leng and Qin (2018) showcases innovative approaches to regioselective synthesis of functionalized isoxazoles, highlighting the evolving role of sulfonyl chloride derivatives in synthetic chemistry (Leng & Qin, 2018).

将来の方向性

特性

IUPAC Name |

3-(difluoromethyl)-4-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3O2S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KICJEJSHKXTMQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-4-fluorobenzene-1-sulfonyl chloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-4-(3-fluorobenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2965159.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B2965166.png)

![3-(3-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2965167.png)